molecular formula C10H16ClNS B13432692 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride

Cat. No.: B13432692
M. Wt: 217.76 g/mol
InChI Key: CLGJSCOUBJDWBT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction that typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . This method is favored for its efficiency and the ability to produce a wide range of thiophene derivatives.

Another method involves the intramolecular cyclization of suitable precursors. For example, the heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in dimethylformamide (DMF) can yield the desired compound .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often relies on scalable synthetic routes such as the Gewald reaction. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride stands out due to its specific substitution pattern on the thiophene ring, which imparts unique electronic and steric properties. These properties contribute to its distinct biological activities, such as its potent anti-inflammatory effects through NRF2 activation .

Biological Activity

2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

  • Molecular Formula : C12H15N·HCl
  • Molecular Weight : 215.72 g/mol
  • CAS Number : 40133-07-1

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydrobenzo[b]thiophene derivatives with ethanamine in the presence of hydrochloric acid. The reaction conditions and purification methods significantly influence the yield and purity of the final product.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Neurotransmitter Modulation : The compound has been shown to interact with serotonin and dopamine receptors, suggesting a role in modulating neurotransmitter systems. This interaction may contribute to its potential antidepressant and anxiolytic effects.
  • Antioxidant Activity : Studies have demonstrated that this compound possesses antioxidant properties, which could protect cells from oxidative stress and inflammation.
  • Antitumor Activity : Preliminary studies indicate that derivatives of tetrahydrobenzo[b]thiophene exhibit cytotoxic effects on various cancer cell lines. The specific mechanisms involve the induction of apoptosis and inhibition of cell proliferation.
Activity TypeEvidence SourceEffectiveness
Neurotransmitter Modulation Moderate
Antioxidant Activity Significant
Antitumor Activity Promising

Case Study 1: Antidepressant Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of this compound in animal models. The compound demonstrated significant reductions in immobility time during forced swim tests compared to controls, indicating potential antidepressant properties.

Case Study 2: Cytotoxicity Against Cancer Cells

A recent study highlighted the cytotoxic effects of tetrahydrobenzo[b]thiophene derivatives on human cancer cell lines. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability in breast cancer and leukemia cell lines. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

Pharmacological Studies

Pharmacological evaluations have revealed that this compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in synaptic clefts. Additionally, it has shown promise in reducing anxiety-related behaviors in preclinical models.

Toxicology

Toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, further studies are necessary to establish a comprehensive safety profile.

Properties

Molecular Formula

C10H16ClNS

Molecular Weight

217.76 g/mol

IUPAC Name

2-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C10H15NS.ClH/c11-6-4-8-2-1-3-10-9(8)5-7-12-10;/h5,7-8H,1-4,6,11H2;1H

InChI Key

CLGJSCOUBJDWBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)SC=C2)CCN.Cl

Origin of Product

United States

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